TLR2 Selectivity vs. SjDX5-271: Divergent TLR Pathway Targeting Between Sister Peptides from the Same Discovery Screen
SjDX5-53 and SjDX5-271 are both ~3 kDa peptides derived from the Schistosoma japonicum DX5 protein and were identified in the same target-driven screen [1]. Despite their common origin, they exhibit divergent TLR pathway engagement: SjDX5-53 is a selective TLR2 inducer, while SjDX5-271 inhibits the TLR4/MyD88/NF-κB signaling pathway [2]. In a head-to-head comparison within the same splenocyte assay system, SjDX5-53 stimulation produced a stronger increase in Foxp3+ Treg frequency than SjDX5-271, accompanied by elevated IL-10 secretion from splenocytes, whereas SjDX5-271 did not exhibit comparable Treg-promoting activity in this context [1]. Functional TLR2 dependence of SjDX5-53 was confirmed using TLR2−/− BMDCs: CD86 downregulation and Treg induction by SjDX5-53 were both lost in TLR2-deficient cells [1].
| Evidence Dimension | TLR pathway target selectivity and Treg induction potency |
|---|---|
| Target Compound Data | SjDX5-53: Selective TLR2 inducer; stronger Foxp3+ Treg frequency increase in splenocytes; IL-10 secretion elevated; effects abolished in TLR2−/− BMDCs |
| Comparator Or Baseline | SjDX5-271: TLR4/MyD88/NF-κB inhibitor; weaker Treg induction in same splenocyte assay; primary efficacy in liver ischemia-reperfusion model, not colitis/psoriasis |
| Quantified Difference | SjDX5-53 > SjDX5-271 for Treg induction (rank-order, exact percentage values in Fig. 2a–c of Ni et al. 2023); TLR pathway target completely divergent (TLR2 vs. TLR4) |
| Conditions | Murine splenocyte cultures ± Treg-polarizing conditions (anti-CD3/CD28/IL-2/TGF-β); BMDCs from WT and TLR2−/− mice stimulated with 10 μg/mL peptide; flow cytometric analysis of CD4+CD25+Foxp3+ cells |
Why This Matters
Procurement of SjDX5-271 as a TLR2 pathway agent would yield invalid experimental results; SjDX5-53 is the correct selection when TLR2-dependent Treg induction is the scientific objective.
- [1] Ni, Y. et al. A target-based discovery from a parasitic helminth as a novel therapeutic approach for autoimmune diseases. eBioMedicine 95, 104751 (2023). View Source
- [2] MedChemExpress. SjDX5-271 (HY-P10897) Product Datasheet. View Source
